![molecular formula C10H10F2O2 B2837451 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one CAS No. 571158-90-2](/img/structure/B2837451.png)
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one” is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . This compound is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature recommendation of room temperature . It is a liquid in its physical form .Scientific Research Applications
Synthesis Techniques and Reagents
Mix-and-Heat Benzylation
A method involving 2-benzyloxy-1-methylpyridinium triflate demonstrates its efficacy in converting alcohols into benzyl ethers, highlighting a general approach to benzylation that could be applicable to the synthesis or modification of compounds including 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (Poon & Dudley, 2006).
Antifungal 1,2,4-Triazoles
The synthesis of new 1,2,4-triazoles incorporating a difluoro(heteroaryl)methyl moiety via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones suggests potential antifungal applications of difluoromethylated compounds (Eto, Kaneko, & Sakamoto, 2000).
Chemical Stability and Reactivity
Aminodifluorosulfinium Salts
Highlighting the enhanced thermal stability and ease of handling of difluorosulfinium salts, this research could be relevant for understanding the stability and reactivity of difluoromethylated compounds in various conditions (L’Heureux et al., 2010).
Applications in Polymer Science
Multicyclic Poly(benzonitrile ether)s
The study on polycondensation involving difluorobenzonitriles could provide insights into the use of difluoromethyl groups in the synthesis of novel polymers with specific properties (Kricheldorf et al., 2005).
Enantioselective Synthesis
Chemoenzymatic Synthesis of Odanacatib Precursor
Demonstrating the bioreduction of 1-aryl-2,2,2-trifluoroethanones to produce enantiomerically pure alcohols, this approach could be relevant for the enantioselective synthesis or modification of compounds including difluoromethyl groups (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Fluorination Strategies
[Difluoro(phenylseleno)methyl]-Trimethylsilane Synthesis
Offers a novel strategy for incorporating difluoro(phenylseleno)methyl groups into carbonyl compounds, potentially relevant for the modification of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (Qin et al., 2005).
Mechanism of Action
The mechanism of action for this compound is not specified in the retrieved data. As a research compound, its interactions with biological systems would depend on the specific context of the study.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHRPOVQLLMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one | |
CAS RN |
571158-90-2 |
Source


|
| Record name | 1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2837368.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
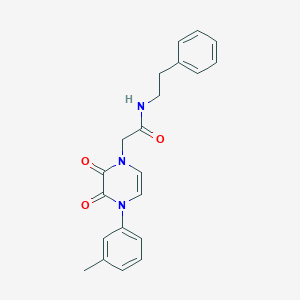
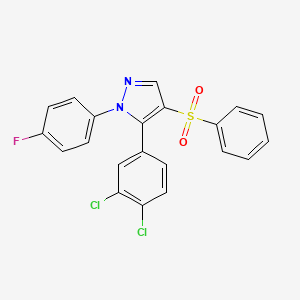
![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)
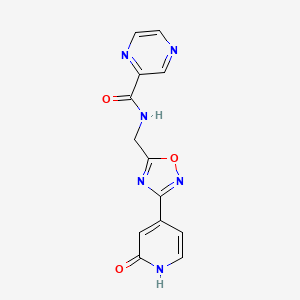
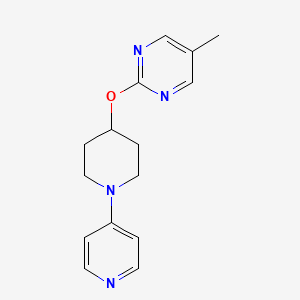
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2837379.png)
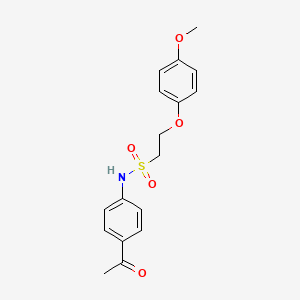
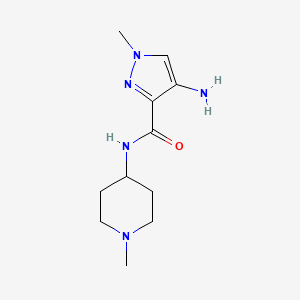
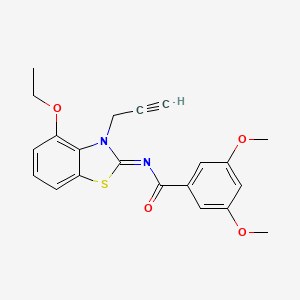
![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2837388.png)

